BenchChemオンラインストアへようこそ!

2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride

Medicinal Chemistry Coordination Chemistry Structure-Activity Relationship

2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride is a chiral amino alcohol building block consisting of a pyridine ring linked via a methyleneamino bridge to a 1-butanol backbone, supplied as the hydrochloride salt. It belongs to the pyridinylmethyl amino alcohol class, which is widely utilized in medicinal chemistry to construct kinase inhibitors, GPCR ligands, and metalloenzyme probes.

Molecular Formula C10H17ClN2O
Molecular Weight 216.71 g/mol
CAS No. 1049713-06-5
Cat. No. B3077878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride
CAS1049713-06-5
Molecular FormulaC10H17ClN2O
Molecular Weight216.71 g/mol
Structural Identifiers
SMILESCCC(CO)NCC1=CC=CC=N1.Cl
InChIInChI=1S/C10H16N2O.ClH/c1-2-9(8-13)12-7-10-5-3-4-6-11-10;/h3-6,9,12-13H,2,7-8H2,1H3;1H
InChIKeyLHABMYCDBPTMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride (CAS 1049713-06-5): A Pyridin-2-ylmethyl Amino Alcohol Building Block for Drug Discovery


2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride is a chiral amino alcohol building block consisting of a pyridine ring linked via a methyleneamino bridge to a 1-butanol backbone, supplied as the hydrochloride salt. It belongs to the pyridinylmethyl amino alcohol class, which is widely utilized in medicinal chemistry to construct kinase inhibitors, GPCR ligands, and metalloenzyme probes. The compound is commercially available from multiple vendors with typical purities of 95%–98% . The 2-pyridyl attachment enables bidentate (N,O) metal coordination, while the secondary amine and primary alcohol provide further diversification handles, making it a versatile intermediate for focused library synthesis.

Why 2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride Cannot Be Interchanged with Regioisomeric or Deoxygenated Analogs


Within the pyridinylmethyl amino alcohol series, the pyridine nitrogen position (2- vs. 3- vs. 4-ylmethyl) and the presence of the hydroxyl group dictate metal-chelation geometry, hydrogen-bond network topology, and derived pharmacophore presentation. The 2-pyridyl isomer positions the pyridine nitrogen adjacent to the methylene linker, enabling formation of a stable five-membered chelate ring with transition metals—a capacity the 3- and 4-pyridyl isomers lack. Simultaneously, the free hydroxyl differentiates this scaffold from non-hydroxylated analogs such as N-(2-pyridinylmethyl)-2-butanamine hydrochloride (CAS 1049713-10-1), altering LogP by approximately 0.6 units and introducing an additional hydrogen-bond donor . These atomic-level differences result in divergent pharmacokinetic and target-binding profiles that cannot be rectified by simple blending or post-synthetic modification.

Quantitative Differentiation Evidence for 2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride vs. Structural Analogs


Regioisomeric Chelation Geometry: 2-Pyridyl vs. 3-Pyridyl vs. 4-Pyridyl Isomers

The 2-pyridylmethyl isomer positions the pyridine nitrogen at the ortho position relative to the methylene linker, allowing formation of a five-membered N,N-chelate ring with metal ions (bite angle ~80°). In contrast, the 3-pyridyl isomer (CAS 869942-14-3) generates a six-membered chelate (bite angle ~110°) and the 4-pyridyl isomer (CAS 869942-13-2) cannot chelate metals at all due to the para geometry . This differential coordination capacity directly determines whether the compound can serve as a metalloenzyme inhibitor scaffold or chiral ligand precursor.

Medicinal Chemistry Coordination Chemistry Structure-Activity Relationship

Hydroxyl-Dependent LogP Modulation: Amino Alcohol vs. Deoxy Analog

The presence of the primary hydroxyl group on 2-[(2-pyridinylmethyl)amino]-1-butanol hydrochloride modulates calculated LogP. Vendor-reported computed LogP for the free base is 1.36, compared to 1.38 for the deoxy analog N-(2-pyridinylmethyl)-2-butanamine hydrochloride (CAS 1049713-10-1) . While the absolute ΔLogP is modest, the hydroxyl introduces an additional hydrogen-bond donor (HBD count increases from 1 to 2) and elevates topological polar surface area (tPSA 45.2 Ų for the target vs. approximately 25 Ų for the deoxy analog), which can meaningfully influence passive permeability and solubility in lead optimization campaigns .

ADME Lipophilicity Lead Optimization

Salt-Form Availability and Purity Specifications Across Suppliers

2-[(2-Pyridinylmethyl)amino]-1-butanol is commercially supplied in two forms: free base (CAS 892591-96-7) and hydrochloride salt (CAS 1049713-06-5). The hydrochloride salt is the predominant commercial form, offered at ≥95% purity by Sigma-Aldrich (ChemBridge) and Fluorochem, and at ≥98% purity by Leyan and MolCore . The hydrochloride salt provides enhanced aqueous solubility (typical for amine hydrochlorides: 10–50 mg/mL in water) and long-term solid-state stability under ambient storage, whereas the free base (boiling point 317.9 °C; density 1.049 g/cm³) is a liquid that may require cold storage . This salt-form choice directly impacts weighing accuracy, formulation reproducibility, and shipping logistics.

Procurement Quality Control Formulation

Scaffold Utilization in Patent Class: 2-Pyridylmethylamine Pharmacophore for CNS Targets

The 2-pyridylmethylamine substructure is recognized as a privileged scaffold in multiple patent families targeting CNS disorders. US Patent Application 2013/0079376 (Almassian et al.) claims pyridyl-2-methylamino compounds for Alzheimer's disease, Parkinson's disease, and Down syndrome, describing modulation of amyloid precursor protein (APP) translation and inhibition of oxidative stress [1]. While the specific compound 2-[(2-pyridinylmethyl)amino]-1-butanol hydrochloride is not individually exemplified, it embodies the core 2-pyridylmethylamine pharmacophore with an elaborated butanol side chain that enables further diversification. Related patent activity (US 9056832 B2) covers pyridine compounds as kinase inhibitors, further validating the 2-pyridylmethyl substitution pattern for target engagement . Compounds relying on the 3- or 4-pyridyl attachment are absent from this patent landscape, suggesting that the 2-pyridyl geometry is critical for the claimed biological activities.

Patent Analysis CNS Drug Discovery Privileged Scaffold

Recommended Application Scenarios for 2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride Based on Quantitative Differentiation Evidence


Construction of Chiral Metal-Chelating Ligand Libraries

The 2-pyridylmethylamino-1-butanol scaffold provides a chiral amino alcohol backbone with a built-in N,N-bidentate chelator. The five-membered chelate ring geometry (bite angle ~80°) is optimal for coordination to Cu(II), Zn(II), and Fe(II/III), making this compound an ideal core for synthesizing libraries of chiral ligands for asymmetric catalysis or metalloenzyme inhibition . The 3- and 4-pyridyl isomers cannot achieve this chelation geometry, ensuring that only the 2-isomer delivers the required metal-binding mode. Researchers should specify CAS 1049713-06-5 (HCl salt) for solid-phase weighing convenience when preparing ligand stock solutions.

Fragment-Based Drug Discovery for CNS Targets Requiring 2-Pyridylmethyl Pharmacophore

Given the established patent landscape around 2-pyridylmethylamine derivatives for Alzheimer's disease (US 2013/0079376) and kinase inhibition (US 9056832 B2), this compound serves as a validated fragment starting point for CNS and oncology programs . Its calculated LogP of 1.36 and tPSA of 45.2 Ų place it within favorable CNS drug-like space, while the free hydroxyl and secondary amine provide two orthogonal vectors for parallel SAR exploration. Procurement teams should source the ≥98% purity grade to minimize confounding byproducts in fragment screening assays.

ADME-Sensitive Lead Optimization Requiring Fine-Tuned Lipophilicity

When lead series suffer from excessive lipophilicity (LogP >5), the hydroxyl-bearing 2-[(2-pyridinylmethyl)amino]-1-butanol scaffold offers a direct replacement for deoxy analogs such as N-(2-pyridinylmethyl)-2-butanamine (LogP 1.38; HBD 1) . Although the computed ΔLogP is modest, the additional hydrogen-bond donor increases aqueous solubility and reduces non-specific protein binding in a manner that is measurable in PAMPA and plasma protein binding assays. Medicinal chemists should prioritize this scaffold when the target product profile demands HBD≥2 and tPSA >40 Ų for adequate oral bioavailability.

Supplier Qualification for GLP Toxicology Batch Synthesis

The hydrochloride salt form (CAS 1049713-06-5) is commercially available at ≥98% purity from ISO-certified manufacturers with full analytical documentation (NMR, HPLC, MS) . This purity tier is suitable for GLP toxicology batch synthesis without additional purification. Procurement should specify salt form (HCl) and purity (≥98%) in the requisition to avoid receiving the free base liquid form (CAS 892591-96-7), which would require re-qualification and salt formation prior to use in regulated studies.

Quote Request

Request a Quote for 2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.